Stannsoporfin is a metalloporphyrin compound that serves as an inhibitor of heme oxygenase-1, an enzyme involved in the degradation of heme into biliverdin, carbon monoxide, and iron. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing the bactericidal activity against multidrug-resistant tuberculosis. Stannsoporfin is classified as a metalloporphyrin due to its structural similarity to heme, which includes a central metal ion—in this case, tin.
Stannsoporfin can be sourced from various synthetic methods that involve the preparation of metal-containing porphyrins. It belongs to the class of metalloporphyrins, which are derivatives of porphyrins that incorporate metal ions into their structure. The primary focus on stannsoporfin has been its role as a pharmacological agent in treating conditions related to oxidative stress and infections.
The synthesis of stannsoporfin typically involves several steps:
The patent US10662209B2 outlines methods for synthesizing high-purity stannsoporfin on a large scale. This involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity . The process may also include hydrogenation reactions to modify the porphyrin structure further.
Stannsoporfin features a complex cyclic structure characteristic of porphyrins, with a central tin atom coordinated by nitrogen atoms from the porphyrin rings. The general formula can be represented as C₄₁H₄₃N₉O₂Sn.
Stannsoporfin participates in several chemical reactions:
The inhibition mechanism involves competitive binding to the active site of heme oxygenase-1, thus blocking substrate access and subsequently reducing the production of biliverdin and other byproducts .
Stannsoporfin's mechanism primarily revolves around its role as an inhibitor of heme oxygenase-1:
Data from studies indicate that treatment with stannsoporfin leads to significant reductions in bacterial load in models of tuberculosis when used alongside traditional therapies .
Relevant analyses have shown that stannsoporfin maintains stability over time when stored properly, making it suitable for pharmaceutical applications .
Stannsoporfin has several scientific uses:
Stannsoporfin (SnMP; tin mesoporphyrin IX) is a synthetic metalloporphyrin with the chemical formula C₃₄H₃₆Cl₂N₄O₄Sn and a molecular weight of 754.29 g/mol [8] [9]. Its structure features a tin(IV) ion coordinated within a modified porphyrin ring, where the vinyl groups of protoporphyrin IX are reduced to ethyl groups (Figure 1) [9]. This strategic modification enhances stability and bioavailability compared to earlier metalloporphyrins like tin protoporphyrin (SnPP). Stannsoporfin functions as a competitive inhibitor of heme oxygenase (HO) enzymes, particularly HO-1 and HO-2 [5]. By binding to the active site of HO, it blocks the catalytic degradation of heme into biliverdin (the immediate precursor of bilirubin), carbon monoxide, and free iron [3] [9]. This mechanism directly targets the rate-limiting step in bilirubin production.
Table 1: Key Chemical Identifiers of Stannsoporfin
Property | Value |
---|---|
CAS Registry Number | 106344-20-1 |
IUPAC Name | Tin(4+) ion 5,9-bis(2-carboxyethyl)-14,19-diethyl-4,10,15,20-tetramethyl-21,22,23,24-tetraazapentacyclo[16.2.1.1³⁶.1⁸¹¹.1¹³¹⁶]tetracosa-1(20),2,4,6(24),7,9,11,13(22),14,16,18-undecaene-21,23-diide dichloride |
Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn |
Exact Mass | 754.29 g/mol |
Elemental Composition | C 54.14%, H 4.81%, Cl 9.40%, N 7.43%, O 8.48%, Sn 15.74% |
Key Structural Features | Tin(IV) center; ethyl substituents at C2/C4 positions |
Stannsoporfin emerged in the 1980s as a successor to tin protoporphyrin (SnPP) due to its superior pharmacological profile. Early clinical development focused on neonatal hyperbilirubinemia, driven by the need to suppress bilirubin production at its source rather than relying solely on phototherapy or exchange transfusion to eliminate accumulated bilirubin [4] [9]. Between 1985 and the early 2000s, a series of clinical trials established its efficacy. A landmark randomized study in Argentina (n=166) demonstrated that a single intramuscular dose (4.5 mg/kg) administered to term newborns with early-onset jaundice (TSB 15-18 mg/dL) entirely eliminated the need for phototherapy, compared to 22.1% of controls requiring intervention [4]. Similarly, Greek trials involving 517 preterm infants showed a dose-dependent reduction in phototherapy duration (76% reduction at 4.5 mg/kg) and significant suppression of bilirubin escalation [4]. These studies highlighted its role as a preventive and therapeutic agent, particularly in settings with limited access to intensive neonatal care or for conditions like Crigler-Najjar syndrome type 1, where repeated doses were used long-term without major adverse events [4] [9]. This clinical foundation led to its designation as an investigational drug under FDA review for severe neonatal jaundice [7].
Table 2: Key Clinical Trials Establishing Stannsoporfin’s Efficacy in Neonatology
Trial Site/Design | Population | Intervention | Key Outcome | Reference |
---|---|---|---|---|
Metera Maternity Hospital, Greece (5 blinded trials) | 517 preterm infants (GA 210-251 days) | SnMP 0.75-4.5 mg/kg IM <24h life | 76% reduction in phototherapy duration at 4.5 mg/kg | [4] |
Hospital Materno Infantil Ramón Sardá, Argentina (Open randomized) | 166 term breastfed infants (TSB 15-18 mg/dL) | SnMP 4.5 mg/kg IM vs. control | 0% vs. 22.1% required phototherapy; reduced hospitalization | [4] |
Multiple Centers (Case series) | Crigler-Najjar type 1 patients | Repeated SnMP doses | Sustained bilirubin reduction; no severe toxicity | [4] |
Contemporary research has expanded stannsoporfin’s relevance beyond neonatology into oncology and infectious diseases, leveraging its immunomodulatory effects via HO-1 inhibition. In tuberculosis (TB) therapeutics, HO-1 is exploited by Mycobacterium tuberculosis (Mtb) to evade host immunity by suppressing pro-inflammatory responses and promoting M2 macrophage polarization [2] [6]. Preclinical studies in BALB/c mice infected with Mtb demonstrated that adjunctive SnMP (5 mg/kg) significantly enhanced the efficacy of the novel MDR-TB regimen SPaO (TBAJ-876 + pretomanid + TBI-223). After 4 weeks, SnMP reduced lung bacillary burden by an additional 0.69 log₁₀ CFU compared to SPaO alone (P=0.01), correlating with upregulated CD38+ M1 macrophages and pro-inflammatory cytokine expression [2] [6]. At 6 weeks, SnMP (10 mg/kg) further decreased lung CFU by 0.78 log₁₀ (P=0.005), though it did not reduce relapse rates, indicating bactericidal but not sterilizing activity [6].
In oncology, HO-1 overexpression in tumors promotes immune evasion and chemoresistance. Stannsoporfin reversed this in aggressive breast cancer models by inhibiting myeloid-derived suppressor cell (MDSC) activity, thereby enhancing CD8+ T-cell responses to chemotherapy [8]. Similarly, in non-small-cell lung cancer (NSCLC), SnMP selectively inhibited proliferation in A549 cells (high basal HO-1) by disrupting glutathione metabolism and inducing oxidative stress, while NCI-H292 cells (low HO-1) remained unaffected [3] [8]. These findings underscore its potential as an immune-sensitizing agent.
Table 3: Emerging Research Applications of Stannsoporfin Beyond Neonatology
Therapeutic Area | Model System | Mechanistic Insight | Key Research Finding |
---|---|---|---|
Infectious Disease | Mtb-infected BALB/c mice | HO-1 inhibition reverses M2 macrophage polarization | 0.69 log₁₀ CFU reduction vs. SPaO alone at 4 weeks (P=0.01) |
Oncology (Immunotherapy) | Murine breast cancer model | Blocks HO-1–mediated MDSC immunosuppression | Enhanced CD8+ T-cell response to chemotherapy |
Oncology (Direct Antitumor) | NSCLC A549 cell line | Depletes glutathione; increases ROS | Selective inhibition of proliferation and migration |
Stannsoporfin exemplifies a molecularly targeted agent bridging historically distinct fields. Its foundational role in controlling bilirubin production is now complemented by its potential to modulate immune responses in chronic infections and cancer, positioning it as a versatile tool for host-directed therapies [2] [3] [6].
Article includes these key compounds: Stannsoporfin (SnMP; Tin Mesoporphyrin; CID 15978579); Tin Protoporphyrin (SnPP); Zinc Protoporphyrin (ZnPP); Zinc bis(glycol) Deuteroporphyrin (ZnBG).
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: